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Compound of Interest

Compound Name: 1-tert-Butyl-2-methylbenzene

Cat. No.: B7884915

CAS Number: 1074-92-6
Synonyms: 2-tert-Butyltoluene, o-tert-Butyltoluene

This technical guide provides comprehensive information on the chemical properties, synthesis,
reactivity, and potential applications of 1-tert-Butyl-2-methylbenzene, tailored for researchers,
scientists, and professionals in drug development.

Chemical and Physical Properties

1-tert-Butyl-2-methylbenzene is a substituted aromatic hydrocarbon. The ortho-positioning of
the bulky tert-butyl group and the methyl group induces significant steric and electronic effects
that influence its reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of 1-tert-Butyl-2-
methylbenzene
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Property Value Source(s)
CAS Number 1074-92-6 [1]
Molecular Formula CiiHz1e [1]
Molecular Weight 148.24 g/mol [1]
Appearance Colorless to light yellow liquid [1]
Melting Point Approx. -50.32°C [1]
Boiling Point Approx. 200°C [1]
Density 0.89 g/cm?3 [1]
Refractive Index 1.5075 [1]

Table 2: Spectroscopic Data Summary

Spectroscopy Type Key Features
Expected signals: Aromatic protons (multiplet,
1H NMR ~7.0-7.4 ppm), Methyl protons (singlet, ~2.3
ppm), tert-Butyl protons (singlet, ~1.3 ppm).
Expected signals: Aromatic carbons (~125-145
m), Quaternary carbon of tert-butyl grou
15C NMR ppm), Q Yy yl group

(~34 ppm), Methyl carbons of tert-butyl group

(~31 ppm), Methyl carbon (~20 ppm).

IR Spectroscopy

Aromatic C-H stretch (>3000 cm~1), Alkyl C-H
stretch (<3000 cm™1), Aromatic C=C stretch
(~1600, 1450 cm™1), Ortho-substitution pattern
in fingerprint region (~730-770 cm~1).

Mass Spectrometry

Molecular lon (M*) peak at m/z = 148. Base

peak at m/z = 133 ([M-15]*), corresponding to

the loss of a methyl group.

Synthesis and Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7884915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The primary method for synthesizing 1-tert-Butyl-2-methylbenzene is the Friedel-Crafts
alkylation of toluene. This reaction typically yields a mixture of ortho and para isomers, which
can be separated by distillation.[1] The ortho-isomer is often the minor product due to steric
hindrance, but reaction conditions can be optimized to influence isomer distribution.

Experimental Protocol: Friedel-Crafts Alkylation of
Toluene

This protocol is a representative example for the synthesis of tert-butylated toluene isomers.
Optimization is required to maximize the yield of the ortho-isomer.

Objective: To synthesize tert-butyltoluene isomers via the reaction of toluene with tert-butyl
chloride and an aluminum chloride catalyst.

Materials:

Toluene (anhydrous)

o tert-Butyl chloride

e Aluminum chloride (anhydrous, AICl3)
 Diethyl ether

* Ice-cold water

» Saturated sodium bicarbonate solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

o Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic
stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in an
ice-water bath. Fit the condenser with a drying tube or a gas outlet connected to a trap for
HCI gas.
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Reagent Charging: Charge the flask with anhydrous toluene. With continuous stirring, slowly
and carefully add anhydrous aluminum chloride to the toluene. The addition can be
exothermic.

Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl
chloride dropwise to the stirred toluene-AlCls mixture over 20-30 minutes, maintaining the
reaction temperature between 0-5°C.

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for an additional 1-2 hours.

Work-up: Cool the flask back down in an ice bath. Very slowly and cautiously quench the
reaction by adding ice-cold water dropwise to decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the
organic products. Wash the organic layer sequentially with saturated sodium bicarbonate
solution and brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter
to remove the drying agent and concentrate the solution using a rotary evaporator to remove
the diethyl ether and excess toluene.

Purification: Purify the crude product mixture by fractional distillation to separate the 1-tert-
butyl-2-methylbenzene from other isomers and byproducts.
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Reaction Setup

Assemble dry 3-neck flask with stirrer, dropping funnel, condenser in ice bath

Charge flask with Toluene and AICI3

Alkylation Reaction

Dropwise add tert-Butyl Chloride (0-5°C)

Warm to RT and stir for 1-2 hours

Work-up &qurification

Quench with ice-cold water

l

Extract with Diethyl Ether & Wash

;

Dry with MgSO4 & Evaporate Solvent

l

Fractional Distillation

Pure 1-tert-Butyl-2-methylbenzene

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-tert-Butyl-2-methylbenzene.
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Chemical Reactivity and Mechanisms

The reactivity of 1-tert-Butyl-2-methylbenzene is governed by the interplay of the electron-
donating methyl and tert-butyl groups and the significant steric hindrance around the ortho
position.

Electrophilic Aromatic Substitution

Both the methyl and tert-butyl groups are activating, ortho-, para-directing groups. However,
the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at position 6.
The methyl group directs to positions 3 and 5 (meta to the tert-butyl group). Therefore, further
electrophilic substitution will predominantly occur at positions 3, 4, and 5, with the exact
distribution depending on the nature of the electrophile and reaction conditions.

Caption: Directing effects in electrophilic substitution of 1-tert-Butyl-2-methylbenzene.

Oxidation

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The
tert-butyl group is generally stable to oxidation but can be cleaved under harsh conditions. The
benzylic protons of the methyl group make it more susceptible to oxidation than the tert-butyl

group.

Relevance in Drug Development and Medicinal
Chemistry

While not a drug itself, 1-tert-Butyl-2-methylbenzene serves as a valuable chemical
intermediate.[1] The tert-butyl moiety is of particular interest to drug development professionals
for its role in modifying a drug candidate's metabolic profile and receptor binding affinity.

Metabolic Stability

The tert-butyl group is a common motif in medicinal chemistry used to enhance metabolic
stability. The C-H bonds of a tert-butyl group are less susceptible to oxidation by Cytochrome
P450 (CYP) enzymes compared to less sterically hindered alkyl groups. The primary metabolic
pathway for a tert-butyl group is hydroxylation to form a primary alcohol, followed by further

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b7884915?utm_src=pdf-body
https://www.benchchem.com/product/b7884915?utm_src=pdf-body
https://www.benchchem.com/product/b7884915?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074926&Units=C&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7884915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

oxidation to a carboxylic acid. Blocking a metabolically vulnerable site with a tert-butyl group
can significantly increase a drug's half-life.
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Caption: General metabolic pathway of a tert-butyl group in drug molecules.

Role as a Pharmacophore Element

The steric bulk of the tert-butyl group can serve as a "steric shield,” protecting adjacent
functional groups from degradation. It can also act as a lipophilic anchor, fitting into
hydrophobic pockets of target proteins and receptors, thereby increasing binding affinity and
potency. Its rigid, well-defined structure can lock a molecule into a specific conformation
required for biological activity, enhancing selectivity.

Applications
The primary applications of 1-tert-Butyl-2-methylbenzene include:

o Organic Synthesis: Used as a starting material and intermediate for the synthesis of more
complex molecules.[1]
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» Chemical Research: Employed in studies of reaction mechanisms, particularly those
involving steric and electronic effects in aromatic systems.[1]

o Material Science: Derivatives, such as p-tert-butylbenzoic acid which is produced from the
para-isomer, are used in the production of alkyd resins and polyesters.[1]

o Agrochemicals and Pharmaceuticals: Serves as a building block in the synthesis of various
active compounds.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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